molecular formula C9H17NO3 B090099 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid CAS No. 1214158-74-3

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid

Cat. No.: B090099
CAS No.: 1214158-74-3
M. Wt: 187.24 g/mol
InChI Key: MXAGXWIBRZPNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid is a morpholine derivative featuring a propanoic acid backbone substituted with a cis-2,6-dimethyl morpholine ring. The compound is cataloged by CymitQuimica (Ref: 10-F309736) as a specialty chemical for research and development, available in 1g quantities . The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, may enhance polarity and hydrogen-bonding capacity, distinguishing it from simpler aromatic or aliphatic analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid typically involves the reaction of morpholine derivatives with propanoic acid or its derivatives. One common method includes the alkylation of morpholine with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the morpholine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Propanoic Acid Derivatives

Key structural analogs include impurities of propanoic acid derivatives listed in pharmaceutical guidelines (). A comparative analysis is outlined below:

Compound Name (CAS) Substituent Group Key Functional Differences Potential Impact on Properties
Target Compound cis-2,6-Dimethyl-4-morpholinyl Morpholine ring with cis-dimethyl groups Enhanced polarity, stereochemical specificity
Imp. K (43153-07-7) 4-Formylphenyl Aldehyde group Higher reactivity, potential crosslinking
Imp. L (53949-53-4) 4-(1-Hydroxy-2-methylpropyl)phenyl Hydroxyl and branched alkyl chain Increased hydrophilicity, metabolic susceptibility
Imp. M (60057-62-7) 4-(2-Methylpropyl)phenyl + hydroxyl Secondary alcohol on propanoic acid Altered acidity, hydrogen-bonding capacity
Imp. N (3585-52-2) 4-Ethylphenyl Simple alkyl substituent Reduced steric hindrance, lower polarity

Key Findings :

  • The cis-dimethyl configuration may impose stereochemical constraints, affecting binding to chiral biological targets compared to non-stereospecific impurities like Imp. N .

Comparison with Morpholine-Containing Pharmaceuticals

Amorolfine hydrochloride (CAS 106614-68-0), an antifungal agent, shares the cis-2,6-dimethyl morpholine motif but incorporates a tert-pentylphenylpropyl chain . This structural divergence highlights:

  • Bioactivity: Amorolfine’s antifungal action relies on its lipophilic tert-pentylphenyl group for membrane penetration, whereas the target compound’s propanoic acid may favor solubility over lipid bilayer interaction .
  • Steric Effects: Both compounds exhibit cis-dimethyl groups on the morpholine ring, but the target compound’s smaller substituents (propanoic acid vs. bulky arylpropyl chain) suggest distinct pharmacokinetic profiles.

Research Implications and Gaps

  • Synthetic Applications : The morpholinyl group’s stability under acidic/basic conditions (inferred from analogs in ) positions the compound as a candidate for peptide-mimetic drug design.
  • Pharmacological Data Gap : While Amorolfine’s activity is well-documented , the target compound’s biological effects remain unstudied in the provided evidence, highlighting a critical research need.

Biological Activity

2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid (C9H17NO3), an organic compound featuring a morpholine ring and a propanoic acid moiety, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biomolecules and metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and ongoing research.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Morpholine ring : A six-membered ring containing one nitrogen atom.
  • Methyl substitutions : Two methyl groups at the 2 and 6 positions of the morpholine ring.
  • Carboxylic acid group : Contributing to its acidic properties.

The compound's molecular weight is approximately 187 g/mol, and its structural uniqueness sets it apart from other morpholine derivatives.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways through:

  • Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor binding : It potentially interacts with receptors that mediate physiological responses.

Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies:

  • Metabolic Pathways : Research indicates that this compound may influence metabolic pathways by interacting with key enzymes involved in metabolism. It can serve as a substrate or inhibitor for various biochemical reactions.
  • Pharmacological Potential : The compound's structural similarities to other bioactive molecules suggest it could have pharmacological applications. Studies are exploring its potential as an anti-inflammatory agent and its role in modulating neuroprotective effects .
  • Case Studies :
    • A study on enzyme interactions highlighted the compound's ability to affect metabolic rates in vitro, indicating its potential utility in metabolic disorders.
    • Another investigation focused on its effects on neuronal cells, suggesting neuroprotective properties that warrant further exploration in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2,6-Dimethylmorpholine Morpholine ring without propanoic acidLacks carboxylic acid functionality
Morpholine Basic morpholine structureNo methyl substitutions
Propanoic Acid Simple carboxylic acidLacks the morpholine component
2-[trans-2,6-Dimethyl-4-morpholinyl]propanoic acid Geometric isomer with different methyl arrangementsDifferent binding affinities

The unique cis configuration of this compound may influence its reactivity and biological activity compared to its trans counterpart.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Its potential interactions with enzymes and receptors could lead to significant therapeutic applications. Ongoing studies are essential to fully elucidate its mechanisms of action and explore its utility in treating various diseases.

Future research should focus on:

  • Comprehensive pharmacological studies to assess therapeutic efficacy.
  • Detailed investigations into the compound's effects on specific metabolic pathways.
  • Clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Q. Basic Research: Synthesis Optimization

Q: What are the optimal synthetic routes for 2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid, considering steric hindrance from the morpholinyl group? A: Synthesis typically involves coupling the morpholine derivative with a propanoic acid precursor. Key steps include:

  • Morpholine Substitution : Use 2,6-dimethylmorpholine as the starting base, reacting it with a halogenated propanoic acid ester (e.g., methyl 2-bromopropionate) under basic conditions (e.g., K₂CO₃ in DMF) to form the morpholinyl-propanoate intermediate .
  • Ester Hydrolysis : Hydrolyze the ester group using NaOH or LiOH in aqueous THF/MeOH to yield the free carboxylic acid .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the cis isomer, confirmed by NOESY NMR to verify steric configuration .

Q. Basic Research: Stereochemical Characterization

Q: How can researchers distinguish cis/trans stereoisomers of this compound using analytical techniques? A:

  • NMR Analysis : NOESY or ROESY experiments detect spatial proximity between the 2,6-dimethyl groups and the morpholine ring protons, confirming the cis configuration .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase (85:15) to resolve enantiomers. Retention times and peak areas quantify isomer ratios .

Q. Advanced Research: Metabolic Pathway Analysis

Q: What in vitro models are suitable for studying the metabolic stability of this compound in biological systems? A:

  • Hepatocyte Incubations : Incubate the compound with primary human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-HRMS. Monitor hydroxylation or demethylation at the morpholine ring .
  • CYP450 Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify enzymes involved in metabolism. Quantify metabolite formation using stable isotope-labeled internal standards .

Q. Advanced Research: Stability Under Stress Conditions

Q: How does the compound degrade under varying pH and temperature conditions? A:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA at 254 nm .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify major degradants (e.g., oxidized morpholine derivatives) via HRMS and NMR .

Q. Advanced Research: Enantiomeric Activity Differences

Q: How can enantiomers of this compound be isolated, and how do their biological activities compare? A:

  • Chiral Resolution : Use preparative SFC (Supercritical Fluid Chromatography) with a Chiralcel OD-H column and CO₂/ethanol mobile phase to isolate enantiomers .
  • Biological Assays : Test enantiomers in target-specific assays (e.g., enzyme inhibition). For example, assess binding affinity to bacterial peptide deformylase using surface plasmon resonance (SPR) .

Q. Advanced Research: Impurity Profiling

Q: What strategies identify and quantify process-related impurities in synthesized batches? A:

  • LC-MS/MS Screening : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Compare retention times and fragmentation patterns with reference standards (e.g., morpholine-related byproducts) .
  • Quantitative NMR : Employ qNMR with maleic acid as an internal standard to quantify impurities at <0.1% levels .

Q. Advanced Research: Resolving Data Contradictions

Q: How to address conflicting reactivity data reported for morpholinyl-propanoic acid derivatives? A:

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) while varying one parameter (e.g., substituent position) to isolate contributing factors .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G**) to compare transition-state energies for competing reaction pathways .

Q. Advanced Research: Target Interaction Prediction

Q: How can computational methods predict the compound’s interactions with biological targets? A:

  • Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., COX-2 for anti-inflammatory activity). Validate poses with MD simulations (AMBER force field) .
  • Pharmacophore Mapping : Generate a pharmacophore model (e.g., hydrogen-bond acceptors at the morpholine oxygen) to screen for analogs with enhanced binding .

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-4-10(5-7(2)13-6)8(3)9(11)12/h6-8H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAGXWIBRZPNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627567
Record name 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214158-74-3
Record name 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.